Ethyl 3-chloro-6-methylbenzoylformate
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Overview
Description
Ethyl 3-chloro-6-methylbenzoylformate is an organic compound with the molecular formula C11H11ClO3. It is a derivative of benzoylformate, characterized by the presence of an ethyl ester group, a chlorine atom at the third position, and a methyl group at the sixth position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-6-methylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-6-methylbenzoylformic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-6-methylbenzoylformate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: Alcohols derived from the reduction of the ester group.
Oxidation: Carboxylic acids formed from the oxidation of the methyl group.
Scientific Research Applications
Ethyl 3-chloro-6-methylbenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-6-methylbenzoylformate depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atom and the ester group can influence its reactivity and binding affinity to these targets. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Ethyl 3-chloro-6-methylbenzoylformate can be compared with other similar compounds, such as:
Ethyl 3-chlorobenzoylformate: Lacks the methyl group on the benzene ring, which may affect its reactivity and applications.
Ethyl 6-methylbenzoylformate: Lacks the chlorine atom, which can influence its chemical properties and biological activity.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which may alter its solubility and reactivity.
The uniqueness of this compound lies in the combination of the chlorine atom and the methyl group on the benzene ring, which can provide distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 3-chloro-6-methylbenzoylformate is an organic compound that has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features an aromatic ring with both chloro and methyl substituents, which are critical for its reactivity and biological interactions. The presence of these functional groups enhances its potential to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that halogenated benzoyl derivatives, similar to this compound, often exhibit significant antibacterial and antifungal properties. The structural features of this compound suggest that it may inhibit the growth of certain microorganisms. For instance, studies on related compounds have shown that the chloro substituent can enhance antimicrobial activity by increasing lipophilicity, facilitating membrane penetration .
Enzyme Interaction
The biological activity of this compound may also involve interactions with specific enzymes. For example, enzyme kinetics studies suggest that compounds with similar structures can act as inhibitors or substrates for various dehydrogenases and other metabolic enzymes. This interaction can alter enzymatic pathways, leading to therapeutic effects or toxicity .
The mechanism of action for this compound likely involves its binding affinity to specific receptors or enzymes within biological systems. The chloro and methyl groups may influence the compound's ability to form stable complexes with these targets. Additionally, the compound's ester linkage could play a role in its metabolic stability and bioavailability .
Synthesis Methods
This compound can be synthesized through various organic reactions involving benzoyl derivatives. Common methods include:
- Esterification Reactions : Utilizing acid chlorides and alcohols under acidic conditions.
- Nucleophilic Substitution : Introducing the chloro group through electrophilic aromatic substitution reactions.
These methods are well-documented in literature, showcasing the compound's accessibility for research purposes .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Activity : A study on ethyl 4-chlorobenzoate demonstrated significant antibacterial effects against Gram-positive bacteria, suggesting that this compound may exhibit similar properties due to structural similarities.
- Enzymatic Studies : Research on alcohol dehydrogenases (ADH) indicated that compounds with halogen substitutions can significantly affect enzyme activity, enhancing or inhibiting their function depending on the specific substituents present .
- Pharmacological Applications : Investigations into the pharmacokinetics of benzoyl derivatives have revealed potential therapeutic applications in treating infections due to their bioactive properties .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure Features | Unique Biological Activity |
---|---|---|
Ethyl 4-chlorobenzoate | Aromatic ring with a chloro substituent | Antibacterial properties |
Ethyl 3-methylbenzoate | Methyl group on the aromatic ring | Varies; less potent than halogenated analogs |
Ethyl benzoylformate | No halogen substituent | Primarily used in esterification reactions |
Methyl 3-chloro-4-methylbenzoate | Methyl group with a chloro substituent | Studied for antibacterial properties |
This table highlights how this compound stands out due to its combination of functional groups, potentially enhancing its reactivity and biological profile compared to other compounds.
Properties
IUPAC Name |
ethyl 2-(5-chloro-2-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)9-6-8(12)5-4-7(9)2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAWEHYMWURDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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